molecular formula C12H16Br2O B8723829 1-Bromo-4-((6-bromohexyl)oxy)benzene

1-Bromo-4-((6-bromohexyl)oxy)benzene

Cat. No.: B8723829
M. Wt: 336.06 g/mol
InChI Key: PVAIJJROBCAILH-UHFFFAOYSA-N
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Description

1-Bromo-4-((6-bromohexyl)oxy)benzene (CAS: Refer to Scheme 4 in ) is a bifunctional aromatic compound featuring a brominated benzene core linked to a 6-bromohexyloxy chain. Its synthesis involves alkylation of phenolic precursors with 1,6-dibromohexane under basic conditions (e.g., K₂CO₃ in DMF or NaH in THF) . This compound serves as a versatile intermediate in pharmaceutical synthesis, notably in the preparation of N1,N3-disubstituted uracil derivatives with antiviral activity against SARS-CoV-2 variants . Its dual bromine atoms enable sequential substitution reactions, making it valuable for constructing complex molecules.

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1-bromo-4-(6-bromohexoxy)benzene

InChI

InChI=1S/C12H16Br2O/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2

InChI Key

PVAIJJROBCAILH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-((6-bromohexyl)oxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the reaction of 4-bromophenol with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 1-Bromo-4-((6-bromohexyl)oxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Bromo-4-((6-bromohexyl)oxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the hexyloxy group play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Bromobenzenes

1-Bromo-4-(Trifluoromethoxy)benzene
  • Structure : Bromobenzene with a trifluoromethoxy (-OCF₃) substituent.
  • Properties : The electron-withdrawing -OCF₃ group enhances resistance to nucleophilic aromatic substitution compared to alkyloxy chains. This increases stability but reduces reactivity in cross-coupling reactions.
  • Applications : Used in agrochemicals and specialty materials due to its metabolic stability .
1-Bromo-4-(methoxymethyl)benzene
  • Structure : Bromobenzene with a methoxymethyl (-CH₂OCH₃) group.
  • Properties : Shorter chain length and branching reduce flexibility compared to 6-bromohexyloxy. Higher steric hindrance may limit accessibility in SN2 reactions.
  • Applications : Intermediate in fine chemical synthesis, particularly for small-molecule pharmaceuticals .

Bromoalkyl-Substituted Aromatics

6-Bromohexylbenzene
  • Structure : Benzene linked to a 6-bromohexyl chain without an ether oxygen.
  • Properties: Absence of oxygen lowers polarity, reducing solubility in polar solvents.
  • Applications : Primarily used in radical reactions or Grignard reagent preparation .
1-(6-Bromohex-1-enyl)-4-methoxybenzene
  • Structure : Unsaturated analog with a double bond in the hexyl chain.
  • Conjugation may alter electronic properties, affecting UV absorption.
  • Applications : Useful in photoredox catalysis or polymer chemistry .

Fluorinated Analogs

1-Bromo-4-(2-fluoropropyl)benzene
  • Structure : Bromobenzene with a fluorinated alkyl chain.
  • Properties : Fluorine’s electronegativity stabilizes adjacent carbocations, influencing reaction pathways. Lower reactivity in nucleophilic substitutions compared to bromohexyloxy derivatives.
  • Applications : Studied in hydrofluorination reactions and radiopharmaceuticals .

Cyclohexyl and Heterocyclic Derivatives

1-Bromo-4-((1r,4'-r)-4'-((6-bromohexyloxy)cyclohexyl)benzene
  • Structure : Cyclohexyl group inserted into the alkoxy chain.
  • Properties : Increased steric bulk and rigidity due to the cyclohexane ring. May hinder crystallization and reduce solubility.
  • Applications : Used in liquid crystal polymers for UV-transparent networks .
3-(6-Bromohexyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • Structure : Coumarin hybrid with a bromohexyloxy chain.
  • Properties : Extended conjugation enhances fluorescence and π-π stacking. Bromine facilitates functionalization for bioactive molecule synthesis.
  • Applications: Potential use in fluorescent probes or antitumor agents .

Data Tables

Table 1: Key Physical and Reactivity Properties

Compound Molecular Weight Polarity Reactivity Sites Key Applications
1-Bromo-4-((6-bromohexyl)oxy)benzene ~307.97 Moderate 2 Br atoms Pharmaceuticals
1-Bromo-4-(Trifluoromethoxy)benzene ~239.98 High 1 Br, 1 OCF₃ Agrochemicals
6-Bromohexylbenzene ~241.14 Low 1 Br Radical reactions
1-(6-Bromohex-1-enyl)-4-methoxybenzene ~283.19 Moderate 1 Br, 1 alkene Photoredox catalysis

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